An In-Depth Technical Guide to the Core Chemical and Physical Properties of Tetrabutylammonium Phosphate
An In-Depth Technical Guide to the Core Chemical and Physical Properties of Tetrabutylammonium Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of tetrabutylammonium phosphate. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in a variety of applications, from analytical chemistry to synthetic processes. This document presents quantitative data in structured tables, details experimental protocols for key property measurements, and includes visualizations of relevant chemical workflows.
Chemical Identity and Core Properties
Tetrabutylammonium phosphate, a quaternary ammonium salt, is a versatile reagent in both laboratory and industrial settings. Its chemical structure consists of a central nitrogen atom bonded to four butyl groups, forming a tetrabutylammonium cation, which is ionically bonded to a dihydrogen phosphate anion.
Table 1: Fundamental Chemical Properties of Tetrabutylammonium Phosphate
| Property | Value | Source(s) |
| Chemical Name | Tetrabutylammonium dihydrogen phosphate | [1][2] |
| Synonyms | Tetrabutylammonium phosphate monobasic, TBAP | [3][4] |
| CAS Number | 5574-97-0 | [5][6] |
| Molecular Formula | C₁₆H₃₈NO₄P | [1][2] |
| Molecular Weight | 339.46 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [1][7] |
Physicochemical Data
The physical properties of tetrabutylammonium phosphate are critical for its application in various experimental and industrial contexts. These properties dictate its solubility, stability, and interactions with other substances.
Table 2: Key Physical Properties of Tetrabutylammonium Phosphate
| Property | Value | Source(s) |
| Melting Point | 151-154 °C | [5][8][9] |
| Boiling Point | Decomposes at elevated temperatures. A boiling point of 81-82 °C is reported by some sources, but this is likely inaccurate for a salt and may refer to a solution or decomposition product under vacuum. | [3][10][11] |
| Density | Approximately 1.04 g/mL at 20 °C | [5] |
| pKa | The pKa is primarily determined by the dihydrogen phosphate anion. Phosphoric acid has three pKa values: pKa₁ ≈ 2.15, pKa₂ ≈ 7.20, and pKa₃ ≈ 12.35. In the context of the dihydrogen phosphate anion (H₂PO₄⁻), the relevant equilibrium is its dissociation to HPO₄²⁻, corresponding to pKa₂. The large, non-polar tetrabutylammonium cation has a minimal effect on this value. | |
| Solubility | Soluble in water and methanol. Sparingly soluble in DMSO. | [5] |
| Thermal Stability | Decomposes upon strong heating. Thermal decomposition of similar tetrabutylammonium salts can produce tributylamine and other products. | [7][10][11][12] |
Experimental Protocols
Accurate determination of the physicochemical properties of a compound is essential for its reliable use in research and development. The following are detailed methodologies for key experiments cited in this guide.
Determination of Melting Point (Capillary Method)
This protocol is based on the standard capillary method for determining the melting point of a crystalline solid.[13][14][15][16][17]
Apparatus:
-
Melting point apparatus with a heating block and temperature control
-
Sealed-end glass capillary tubes
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry tetrabutylammonium phosphate powder is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the powder into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.[18]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Rough Determination: A preliminary rapid heating is performed to get an approximate melting point range. A heating rate of 4-5 °C per minute can be used.[18]
-
Accurate Determination: A fresh capillary is prepared. The apparatus is set to a temperature approximately 15 °C below the rough melting point. The heating rate is then slowed to 1-2 °C per minute as the expected melting point is approached.[18]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has turned into a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting range.[18]
-
Replicates: The determination should be performed at least twice with fresh samples.
Determination of Water Solubility (OECD 105 Flask Method)
This protocol is a generalized procedure based on the OECD Guideline for the Testing of Chemicals, Test No. 105, specifically the flask method, which is suitable for substances with solubilities above 10⁻² g/L.[3][14][19][20][21][22][23]
Apparatus:
-
Constant temperature water bath or shaker
-
Glass flasks with stoppers
-
Analytical balance
-
Filtration or centrifugation equipment
-
A suitable analytical method for determining the concentration of the substance in water (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
-
Sample Preparation: An excess amount of tetrabutylammonium phosphate is added to a flask containing a known volume of water. The amount of substance should be sufficient to ensure that a saturated solution is formed.
-
Equilibration: The flask is sealed and placed in a constant temperature bath, typically at 20 ± 0.5 °C. The mixture is agitated (e.g., by stirring or shaking) for a period determined by the preliminary test to be sufficient to reach equilibrium (often 24 hours or more).
-
Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand at the test temperature to allow the undissolved solid to settle. The separation of the solid and liquid phases is then achieved by centrifugation or filtration.
-
Concentration Analysis: The concentration of tetrabutylammonium phosphate in the clear aqueous phase is determined using a validated analytical method.
-
Replicates: The experiment is performed in at least duplicate.
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the tetrabutylammonium cation is characterized by signals corresponding to the butyl chains. Typically, a triplet for the terminal methyl protons (CH₃), a multiplet for the adjacent methylene protons (-CH₂-CH₃), another multiplet for the next methylene protons (-CH₂-CH₂-N), and a downfield multiplet for the methylene protons directly attached to the nitrogen atom (-CH₂-N) are observed. The protons of the dihydrogen phosphate anion may be observable, but the signal can be broad and its chemical shift is dependent on the solvent and concentration.[11][24][25][26][27]
-
³¹P NMR: Phosphorus-31 NMR is a powerful tool for analyzing phosphorus-containing compounds. For tetrabutylammonium dihydrogen phosphate, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift is sensitive to the pH and the surrounding chemical environment. The ³¹P chemical shift for tetrabutylammonium dihydrogen phosphate has been reported to be around 2.21 ppm in a CD₃CN/DMSO-d₆ mixture.[1][10][17][28][29]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of tetrabutylammonium phosphate will exhibit characteristic absorption bands for both the tetrabutylammonium cation and the dihydrogen phosphate anion.
-
Tetrabutylammonium Cation: Strong C-H stretching vibrations are expected in the region of 2800-3000 cm⁻¹. C-H bending vibrations will appear around 1470 cm⁻¹.
-
Dihydrogen Phosphate Anion: The phosphate group gives rise to several characteristic bands. P=O stretching vibrations typically appear in the 1200-1300 cm⁻¹ region. P-O stretching vibrations are found in the 900-1100 cm⁻¹ range. O-P-O bending vibrations are observed at lower wavenumbers, typically below 600 cm⁻¹. The presence of P-OH groups will also result in O-H stretching and bending vibrations.[2][30][31][32][33][34]
Applications and Workflow Visualizations
Tetrabutylammonium phosphate is utilized in several key applications within research and drug development. The following sections provide an overview of two such applications with workflow diagrams generated using the DOT language.
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)
Tetrabutylammonium phosphate is widely used as an ion-pairing reagent in IP-RP-HPLC for the separation of acidic and anionic compounds. The tetrabutylammonium cation pairs with the anionic analyte, increasing its hydrophobicity and retention on a reversed-phase column.[28][35][36][37]
References
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